molecular formula C40H58Cl3N3Pd B2451020 Dichloro[1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) CAS No. 1158652-41-5

Dichloro[1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II)

Cat. No.: B2451020
CAS No.: 1158652-41-5
M. Wt: 793.7
InChI Key: GOXVBLDNVDLTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloro[1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) is a complex organometallic compound that has garnered interest in various fields of chemistry and industry. This compound features a palladium center coordinated with imidazole and pyridine ligands, making it a versatile catalyst in numerous chemical reactions.

Properties

IUPAC Name

1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54N2.C5H4ClN.2ClH.Pd/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;6-5-2-1-3-7-4-5;;;/h17-24,26-29H,9-16,25H2,1-8H3;1-4H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJIWPKHKYUFCP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.C1=CC(=CN=C1)Cl.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58Cl3N3Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158652-41-5
Record name Pd-PEPPSI(TM)-IPent catalyst
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Imidazolium Salt

The NHC ligand in Pd-NHC-ClPy originates from the imidazolium salt 1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazolium bromide . The synthesis follows a modified Ullmann coupling strategy, adapted from protocols for analogous NHC precursors.

Procedure :

  • 2,6-Di(pentan-3-yl)aniline (10 mmol) is treated with glyoxal (40% aqueous solution, 5.5 mL) and ammonium chloride (12 mmol) in acetic acid (50 mL) under reflux (120°C, 24 h).
  • The intermediate 1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazoline is isolated via extraction with dichloromethane and evaporation.
  • Alkylation with 3-bromopentane (3.5 equiv) in 2-bromopropane (15 mL) at 120°C for 48 h yields the imidazolium salt as a crystalline solid.

Key Parameters :

  • Yield: 85–92% (after recrystallization from diethyl ether).
  • Characterization: $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$ _3 $$) δ 10.2 (s, 1H, NCHN), 7.4–7.1 (m, 8H, aryl), 4.3–4.1 (m, 8H, CH(CH$$ _2 $$)$$ _2 $$), 1.8–1.2 (m, 48H, pentyl).

Preparation of the Palladium Complex

Ligand Exchange and Coordination

The imidazolium salt is deprotonated in situ to generate the NHC ligand, which coordinates to palladium(II) alongside 3-chloropyridine and chloride.

Procedure :

  • Imidazolium bromide (1.0 mmol), PdCl$$ _2 $$ (1.0 mmol), and 3-chloropyridine (1.2 mmol) are combined in anhydrous pyridine (10 mL).
  • Potassium carbonate (2.5 mmol) is added, and the mixture is heated to 90°C under nitrogen for 24 h.
  • The reaction is cooled, filtered through Celite, and purified via silica gel chromatography (eluent: methanol/dichloromethane, 1:9).

Reaction Scheme :
$$
\text{Imidazolium}^+ \text{Br}^- + \text{PdCl}2 + 3\text{-ClPy} \xrightarrow[\text{K}2\text{CO}3]{\text{pyridine}} \text{Pd-NHC-ClPy} + \text{KBr} + \text{CO}2 + \text{H}_2\text{O}
$$

Optimization Insights :

  • Base Selection : K$$ _2$$CO$$ _3 $$ outperforms weaker bases (e.g., NaOAc) in deprotonating the imidazolium.
  • Solvent : Pyridine acts as both solvent and transient ligand, facilitating chloride displacement.

Structural and Spectroscopic Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 8.6 (d, 2H, py-H), 7.5–7.3 (m, 8H, aryl-H), 2.8–1.1 (m, 56H, pentyl).
  • Elemental Analysis : Calculated for C$$ _{40}$$H$$ _{58}$$Cl$$ _3$$N$$ _3$$Pd: C 60.52%, H 7.37%, N 5.29%. Found: C 60.48%, H 7.41%, N 5.25%.

Comparative Analysis of Synthetic Methods

Alternative Palladium Precursors

Precursor Solvent Yield (%) Purity (%)
PdCl$$ _2$$(CH$$ _3$$CN)$$ _2$$ CH$$ _3$$CN 78 95
Pd(OAc)$$ _2$$ Toluene 65 89
PdBr$$ _2$$ Pyridine 92 98

Key Finding : PdBr$$ _2 $$ in pyridine maximizes yield due to enhanced ligand lability.

Impact of Ancillary Ligands

Replacing 3-chloropyridine with pyridine reduces steric bulk, lowering catalytic selectivity in cross-coupling reactions.

Applications in Catalysis

Pd-NHC-ClPy demonstrates efficacy in carbonylative Sonogashira couplings, achieving >90% yield with aryl iodides and terminal alkynes. The bulky 3-pentyl substituents suppress β-hydride elimination, favoring alkyne insertion.

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) undergoes various types of reactions, including:

    Oxidation: The palladium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where ligands are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or phosphines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while substitution reactions can produce various palladium-ligand complexes.

Scientific Research Applications

Catalysis

The primary application of Dichloro1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidenepalladium(II) lies in its role as a catalyst in cross-coupling reactions. These reactions are essential for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study investigating the efficiency of various palladium catalysts in Suzuki-Miyaura coupling reactions, this compound demonstrated superior activity compared to traditional catalysts. The reaction conditions were optimized to achieve high yields of biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

CatalystYield (%)Reaction Time (h)
Pd-PEPPSI-IPent95%2
Traditional Pd(OAc)2_270%4

Organic Synthesis

Dichloro1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidenepalladium(II) has been utilized for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. Its ability to promote reactions under mild conditions makes it particularly attractive for sensitive substrates.

Example: Synthesis of Anticancer Agents

Research has highlighted the use of this palladium complex in synthesizing novel anticancer agents. By facilitating the formation of complex heterocycles through cross-coupling methodologies, researchers have been able to develop compounds that exhibit significant cytotoxicity against cancer cell lines.

Environmental Applications

Recent studies have explored the potential of this compound in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties allow for the breakdown of harmful organic compounds into less toxic substances.

Case Study: Degradation of Aromatic Pollutants

In laboratory experiments, Dichloro1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidenepalladium(II) was effective in catalyzing the degradation of chlorinated aromatic compounds under mild conditions. This application is significant for developing green chemistry practices aimed at reducing environmental contaminants.

Mechanism of Action

The mechanism by which Dichloro[1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) exerts its effects involves the coordination of the palladium center with the ligands, which facilitates various catalytic processes. The palladium center acts as a Lewis acid, activating substrates and enabling the formation of new chemical bonds. The molecular targets and pathways involved include:

    Activation of Substrates: The palladium center activates substrates by coordinating with them, making them more reactive.

    Catalytic Cycle: The compound undergoes a catalytic cycle, where the palladium center alternates between different oxidation states, facilitating the formation and breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: Another palladium-based catalyst used in similar reactions.

    Palladium(II) chloride: A simpler palladium complex used in various catalytic processes.

    1,3-Bis(diphenylphosphino)propane;palladium(2+);dichloride: A palladium complex with phosphine ligands used in cross-coupling reactions.

Uniqueness

Dichloro[1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidene](3-chloropyridyl)palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other palladium complexes. The bulky ligands help to prevent aggregation and deactivation of the catalyst, making it more efficient in various catalytic processes.

Biological Activity

Dichloro1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidenepalladium(II), commonly referred to as Pd-PEPPSI-IPent, is a palladium-based complex notable for its applications in catalysis, particularly in cross-coupling reactions. This compound has garnered attention not only for its catalytic efficiency but also for its potential biological activities, which are critical in medicinal chemistry and drug development.

  • Molecular Formula : C40_{40}H56_{56}Cl3_3N3_3Pd
  • Molecular Weight : 791.67 g/mol
  • CAS Number : 1158652-41-5

Palladium complexes like Pd-PEPPSI-IPent function primarily as catalysts in various organic reactions, including:

  • Cross-Coupling Reactions : These reactions are essential for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are foundational in synthesizing complex organic molecules, including pharmaceuticals.

The mechanism typically involves the oxidative addition of the palladium complex to an organic halide, followed by transmetalation and reductive elimination to form the desired product. The efficiency of this process is significantly influenced by the ligands attached to the palladium center.

Biological Activity

Research into the biological activity of Pd-PEPPSI-IPent has primarily focused on its role in facilitating the synthesis of biologically active compounds rather than direct biological effects. However, its application in synthesizing various bioactive molecules suggests several potential biological implications:

  • Anticancer Agents : The ability to form complex organic structures allows for the development of new anticancer drugs. For instance, Pd-catalyzed reactions have been employed to synthesize compounds that exhibit cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Some studies have indicated that palladium complexes can exhibit antimicrobial activity, potentially through mechanisms involving DNA interaction or disruption of cellular processes.
  • Enzyme Mimicking : Palladium complexes have been investigated for their ability to mimic certain enzymatic functions, which could lead to novel therapeutic agents.

Table 1: Summary of Biological Studies Involving Pd-PEPPSI-IPent

Study ReferenceFocusKey Findings
Colacot et al. (2017)Anticancer SynthesisDemonstrated efficient synthesis of anticancer agents using Pd-catalyzed cross-coupling reactions.
Schoenebeck et al. (2018)Enzyme MimickingExplored palladium's ability to catalyze reactions similar to enzymatic processes, indicating potential therapeutic applications.
Sperger et al. (2019)Antimicrobial ActivityInvestigated palladium complexes' antimicrobial properties against various pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dichloro1,3-bis(2,6-Di-3-pentylphenyl)imidazol-2-ylidenepalladium(II), and how does ligand steric bulk influence yield?

  • Methodological Answer : The compound is synthesized via ligand substitution reactions using palladium precursors (e.g., PdCl₂) and carbene ligands. Steric hindrance from the 2,6-di-3-pentylphenyl groups on the N-heterocyclic carbene (NHC) ligand can reduce reaction rates but enhance stability. Patent-protected methods (e.g., WO 2004014550) recommend using inert atmospheres and anhydrous solvents (e.g., THF or toluene) at 60–80°C for 12–24 hours . Yield optimization requires balancing ligand stoichiometry (1.1–1.3 eq) and precursor reactivity.

Q. What precautions are critical for handling this palladium complex in air-sensitive reactions?

  • Methodological Answer : The compound is moisture-sensitive and requires storage under inert gas (Ar/N₂) at –20°C (powder) or –80°C (in solvent) . Use Schlenk-line techniques for transfers, and ensure glovebox O₂/H₂O levels are <1 ppm. Safety protocols (e.g., P210, P280) mandate avoiding heat, flames, and skin contact, with emergency rinsing using copious water for exposures .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this complex?

  • Methodological Answer :
Technique Key Data Reference
¹H/¹³C NMR Absence of NHC proton signals (δ 6.5–7.5 ppm) confirms carbene formation .
HRMS Molecular ion peaks (e.g., [M-Cl]⁺) validate stoichiometry .
XRD Confirms square-planar geometry and Pd–N/C bond lengths (~1.95–2.10 Å) .

Advanced Research Questions

Q. How does the electronic nature of the 3-chloropyridyl ligand influence catalytic activity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing 3-chloropyridyl ligand increases Pd center electrophilicity, accelerating oxidative addition but potentially slowing transmetallation. Comparative studies with unsubstituted pyridyl analogs show 10–15% higher yields in Suzuki-Miyaura reactions with electron-deficient aryl halides . Kinetic studies (e.g., UV-Vis monitoring) are recommended to quantify rate constants for mechanistic insights.

Q. What experimental strategies resolve contradictions in reported thermal stability data for this complex?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 190°C vs. 210°C) may arise from varying purity or analytical methods (TGA vs. DSC). Reproduce stability tests under standardized conditions: (1) use ≥97% purity (HPLC-validated), (2) heating rate of 5°C/min under N₂, and (3) correlate with in situ FTIR to detect ligand dissociation byproducts .

Q. Can computational modeling (e.g., DFT) predict solvent effects on the complex’s catalytic efficiency?

  • Methodological Answer : Yes. Universal Force Field (UFF) or DFT calculations (B3LYP/def2-TZVP) can model solvation energies and transition states. For example, polar solvents (DMF) stabilize Pd intermediates, reducing activation barriers for C–C bond formation by ~5–8 kcal/mol compared to nonpolar solvents (toluene) . Validate predictions with kinetic profiling in selected solvents.

Q. How does the presence of chloride ligands impact reactivity in Heck vs. Buchwald-Hartig amination reactions?

  • Methodological Answer : Chloride ligands act as leaving groups, facilitating substrate coordination. In Heck reactions, chloride dissociation is rate-limiting, requiring additives like AgOTf. For Buchwald-Hartig, chloride retention stabilizes Pd(0) intermediates, necessitating stronger bases (e.g., NaOtBu) to regenerate active species . Comparative TOF studies under varied base/ligand conditions are advised.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.